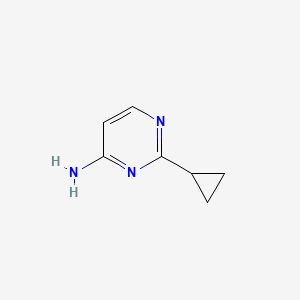

2-Cyclopropylpyrimidin-4-amine

Descripción

Significance of Heterocyclic Scaffolds in Drug Discovery

Heterocyclic compounds are cyclic organic molecules containing at least one atom other than carbon within their ring structure. musechem.comchemicalbook.com These structures are fundamental in medicinal chemistry, with a significant percentage of all biologically active compounds featuring a heterocyclic core. vulcanchem.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules, influencing their solubility, lipophilicity, polarity, and hydrogen bonding capacity. smolecule.compharmint.net This versatility allows heterocyclic scaffolds to interact with a wide array of biological targets, including enzymes, receptors, and nucleic acids, with high specificity and affinity. smolecule.compharmint.net

The structural diversity of heterocyclic compounds provides a vast chemical space for the design and development of novel therapeutic agents. chemicalbook.com Medicinal chemists can systematically modify these scaffolds to optimize a drug candidate's pharmacokinetic and pharmacodynamic profiles, a process crucial for enhancing efficacy and minimizing off-target effects. smolecule.com Moreover, the development of new synthetic methodologies has expanded the accessibility of diverse and complex heterocyclic structures, further fueling their importance in drug discovery. chemicalbook.com

Within the broad class of heterocyclic compounds, the pyrimidine (B1678525) ring system holds a position of particular importance and is often referred to as a "privileged scaffold". sigmaaldrich.comsigmaaldrich.com A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. The pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a key constituent of nucleic acids (cytosine, thymine, and uracil) and is therefore central to the chemistry of life.

The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring allow it to mimic the interactions of other aromatic systems, such as the phenyl group, a concept known as bioisosterism. sigmaaldrich.com This ability to serve as a bioisostere for other common motifs in drug molecules contributes to its "privileged" status. ontosight.ai The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while substituents on the ring can be tailored to act as hydrogen bond donors, enabling a wide range of interactions with biological macromolecules. nih.gov

The versatility of the pyrimidine scaffold has led to its incorporation into a wide range of therapeutic agents with diverse biological activities. ontosight.ai Pyrimidine derivatives have been successfully developed as anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular drugs. nih.gov The ability to modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's biological activity and selectivity. sigmaaldrich.com

In the field of oncology, for example, pyrimidine analogues have been developed as antimetabolites that interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cancer cells. vulcanchem.commdpi.com Furthermore, the pyrimidine scaffold is a common feature in many kinase inhibitors, a class of targeted cancer therapies that block the signaling pathways responsible for tumor growth and survival. nih.gov The development of new synthetic methods continues to expand the library of accessible pyrimidine derivatives, offering new opportunities for the discovery of next-generation therapeutic agents. ontosight.aimdpi.com

| Therapeutic Area | Examples of Pyrimidine-Based Drugs | General Mechanism of Action |

| Oncology | Fluorouracil, Gemcitabine, Imatinib | Antimetabolite, Kinase Inhibition |

| Antiviral | Zidovudine (AZT), Lamivudine | Nucleoside Reverse Transcriptase Inhibition |

| Antifungal | Flucytosine | Inhibition of DNA and RNA Synthesis |

| Antibacterial | Trimethoprim | Dihydrofolate Reductase Inhibition |

Structure

3D Structure

Propiedades

IUPAC Name |

2-cyclopropylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIUUNXSYGPXQGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663887 | |

| Record name | 2-Cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265324-26-3 | |

| Record name | 2-Cyclopropylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactivity of 2 Cyclopropylpyrimidin 4 Amine

Established Synthetic Routes to 2-Cyclopropylpyrimidin-4-amine

The primary methods for synthesizing this compound include cyclization reactions, nucleophilic substitution reactions, and condensation reactions. Each of these approaches offers a distinct avenue to the target molecule, utilizing different precursor molecules and reaction conditions.

Cyclization Reactions of Precursors

One fundamental approach to the synthesis of the 2-cyclopropylpyrimidine (B1313821) core is through the cyclization of acyclic precursors. This method involves the formation of the pyrimidine (B1678525) ring from components that already contain the necessary carbon and nitrogen atoms. A common strategy is the condensation of a substituted malonic acid diester with guanidine. While specific examples detailing the direct synthesis of 2-cyclopropyl-4,6-dihydroxypyrimidine via this route are not prevalent in the readily available literature, this foundational reaction is a cornerstone of pyrimidine synthesis. The resulting dihydroxypyrimidine can then be further functionalized to yield the desired 4-amino product.

Nucleophilic Substitution Reactions

Nucleophilic substitution represents a versatile and widely employed method for the introduction of the amino group onto a pre-formed pyrimidine ring. These reactions typically involve the displacement of a leaving group, such as a halogen, by ammonia (B1221849) or another amine source.

A key intermediate in the synthesis of this compound is 2-cyclopropyl-4,6-dichloropyrimidine. This precursor can be synthesized by treating the corresponding 2-cyclopropyl-4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃). The subsequent reaction of 2-cyclopropyl-4,6-dichloropyrimidine with ammonia or other amine sources is a nucleophilic aromatic substitution (SNAr) reaction.

The reaction of 4,6-dichloropyrimidines with amines generally proceeds in a stepwise manner, with the first substitution occurring at the more reactive C4 position. The reaction conditions, such as solvent, temperature, and the nature of the amine, can influence the rate and outcome of the reaction. For instance, heating a dichloropyrimidine with a concentrated solution of ammonia in a solvent like ethanol (B145695) is a common method for introducing an amino group. The use of a base, such as potassium carbonate, can also be employed to neutralize the hydrogen halide formed during the reaction.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 4,6-Dichloropyrimidine | Adamantane-containing amines | N-substituted-6-chloropyrimidin-4-amine | K₂CO₃, DMF, 140 °C | 60-99% |

| 2-Amino-4,6-dichloropyrimidine (B145751) | Various amines | 2-Amino-4-substituted-amino-6-chloropyrimidine | Triethylamine, Solvent-free, 80-90 °C | Good to Excellent |

This table presents generalized data for the amination of dichloropyrimidines and may not be directly representative of reactions involving a 2-cyclopropyl substituent.

While less commonly documented for this specific compound, an alternative nucleophilic substitution pathway could involve the displacement of a chlorine atom from a chloroalkyl-substituted pyrimidine by ammonia. This type of reaction is a standard method for the formation of amines from alkyl halides.

Condensation Reactions

Condensation reactions provide a direct method for constructing the pyrimidine ring with the desired substituents in a single step.

A plausible and efficient route to this compound is the condensation of cyclopropylcarbamidine hydrochloride with an acrylonitrile (B1666552) derivative, such as 3-ethoxyacrylonitrile, in the presence of a base. Amidines, like cyclopropylcarbamidine, are common building blocks for the synthesis of pyrimidines. The reaction proceeds through the nucleophilic attack of the amidine on the electrophilic carbon of the acrylonitrile derivative, followed by cyclization and elimination to form the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, is crucial to deprotonate the amidine hydrochloride and facilitate the reaction.

| Reactant 1 | Reactant 2 | Product | Catalyst/Base |

| Guanidine | β-keto esters | Substituted 4-pyrimidinols | Ultrasound irradiation |

| Amidines | Malononitrile dimer | 6-aminopyrimidine compounds | Piperidine |

This table illustrates general condensation reactions for pyrimidine synthesis and does not represent the specific reaction of cyclopropylcarbamidine hydrochloride with ethoxyacrylonitrile.

Multi-step Organic Reactions

The construction of this compound is generally accomplished through multi-step synthetic sequences. A common strategy involves the initial formation of the pyrimidine ring, followed by the introduction of the amino group. One plausible route starts with the condensation of cyclopropylamidine with a 1,3-dicarbonyl compound or its equivalent to form the 2-cyclopropylpyrimidine core. Subsequent functionalization at the 4-position yields the target amine.

For example, a synthetic pathway could begin with the reaction of cyclopropanecarboximidamide (B1267694) with a suitable three-carbon building block like malonaldehyde bis(dimethyl acetal) under acidic conditions to form 2-cyclopropylpyrimidine. This intermediate can then be converted to the final product by a sequence of chlorination at the 4-position using a reagent like phosphorus oxychloride (POCl₃), followed by a nucleophilic substitution with ammonia.

Table 1: Representative Multi-step Synthesis of this compound

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Cyclopropanecarboximidamide | Malonaldehyde bis(dimethyl acetal), HCl | 2-Cyclopropylpyrimidine |

| 2 | 2-Cyclopropylpyrimidine | POCl₃, heat | 4-Chloro-2-cyclopropylpyrimidine |

| 3 | 4-Chloro-2-cyclopropylpyrimidine | NH₃, in a suitable solvent (e.g., isopropanol) | This compound |

Chemical Transformations of this compound

The chemical behavior of this compound is a composite of the reactivities of the aminopyrimidine system and the cyclopropyl (B3062369) group.

The molecule presents multiple sites for oxidation. The nitrogen atoms of the pyrimidine ring are susceptible to oxidation, which can lead to the formation of N-oxides. The primary amino group can also be oxidized, although this may lead to complex product mixtures if not controlled. As previously mentioned, the cyclopropylamine (B47189) moiety can be a site of oxidative ring cleavage, a transformation that is particularly relevant in metabolic studies but can also be achieved with chemical oxidants.

Reduction of this compound typically targets the pyrimidine ring. Catalytic hydrogenation, for instance, can reduce the aromatic pyrimidine to its di- or tetrahydro- derivatives. The choice of catalyst and reaction conditions is critical to achieve the desired level of reduction without causing the hydrogenolysis of the cyclopropane (B1198618) ring.

Substitution Reactions

The pyrimidine ring is electron-deficient in nature, which makes it susceptible to nucleophilic substitution reactions, particularly when substituted with good leaving groups like halogens. In the context of this compound and its precursors, nucleophilic aromatic substitution (SNAr) is a primary pathway for chemical modification.

The reactivity of halogenated pyrimidines towards nucleophiles is a cornerstone of their derivatization. For instance, in 2,4-dichloropyrimidines, the chlorine atom at the 4-position is generally more reactive towards nucleophilic displacement than the one at the 2-position. This regioselectivity is influenced by the electronic effects of the ring nitrogen atoms. However, the presence of an electron-withdrawing substituent at the C-5 position can enhance the selectivity for substitution at C-4. researchgate.net Conversely, studies have shown that using tertiary amine nucleophiles can lead to excellent C-2 selectivity in 5-substituted-2,4-dichloropyrimidines. researchgate.net

The reaction of 2-amino-4,6-dichloropyrimidine with various amines provides a clear example of substitution at the 4-position. These reactions are typically carried out in the presence of a base, such as triethylamine, and can proceed in good to excellent yields without the need for a solvent or catalyst. mdpi.com This method allows for the introduction of a wide variety of substituted amine groups at the C-4 position of the pyrimidine ring. mdpi.com

Heating 2-perfluoroalkylazuleno[2,1-d]pyrimidin-4(3H)-ones in phosphoryl chloride can produce 4-chloro-2-perfluoroalkylazuleno[2,1-d]pyrimidines. researchgate.net Subsequent SNAr reactions of these 4-chloro derivatives with cyclic, primary, and secondary amines have been shown to complete within minutes at room temperature, yielding the corresponding 4-aminopyrimidine (B60600) derivatives in high yields (92-97%). researchgate.net This highlights the high reactivity of the C-4 position towards nucleophilic attack.

The following table summarizes examples of substitution reactions on chloropyrimidine precursors to form aminopyrimidine derivatives.

| Precursor | Nucleophile | Product | Yield (%) | Reference |

| 2,4-dichloro-5-nitropyrimidine | Diethylamine | 2-chloro-N,N-diethyl-5-nitropyrimidin-4-amine | Not specified | researchgate.net |

| 2,4-dichloro-5-nitropyrimidine | Triethylamine | 2-chloro-N-ethyl-5-nitropyrimidin-4-amine | Not specified | researchgate.net |

| 2-amino-4,6-dichloropyrimidine | Aniline | 6-Chloro-4-(N-phenyl)-2,4-pyrimidinediamine | Not specified | mdpi.com |

| 2-amino-4,6-dichloropyrimidine | 4-chloroaniline | 6-Chloro-4-(N-(4-chloro)phenyl)-2,4-pyrimidinediamine | 78% | mdpi.com |

| 2-amino-4,6-dichloropyrimidine | 2-isopropylaniline | 6-Chloro-4-(N-(2-isopropyl)phenyl)-2,4-pyrimidinediamine | 78% | mdpi.com |

| 4-chloro-2-perfluoroalkylazuleno[2,1-d]pyrimidine | Various amines | 4-aminopyrimidine derivatives | 92-97% | researchgate.net |

Derivatization Strategies

Derivatization of the this compound scaffold is a key strategy for modulating its physicochemical and biological properties. Modifications can be systematically introduced at several positions, including the amine side chains at the C2 and C4 positions and various points on the pyrimidine core, most notably the C5 position. These strategies allow for the fine-tuning of the molecule's structure to achieve desired characteristics.

The amino groups at the 2- and 4-positions of the pyrimidine ring are common sites for modification. One primary method involves the nucleophilic substitution of a halogenated precursor, typically a chloropyrimidine, with a diverse range of primary or secondary amines. mdpi.comresearchgate.net This approach allows for the introduction of various alkyl, aryl, and heterocyclic moieties onto the pyrimidine core.

For example, the synthesis of 2-aminopyrimidine (B69317) derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine with different substituted amines. mdpi.com This reaction effectively replaces the chlorine at the 4-position with a new amino side chain. The reactivity of chloropyrimidines with amines is generally high, with reactions often proceeding to completion rapidly at room temperature or with gentle heating. researchgate.net

The 5-position of the pyrimidine ring is another critical site for derivatization. This position is not as activated towards nucleophilic attack as the 2- and 4-positions, but it is amenable to electrophilic substitution and other functionalization methods. Introducing substituents at the C5 position can sterically and electronically influence the molecule's interactions with biological targets.

Examples of modifications at this position include the introduction of small alkyl groups, such as a methyl group, to yield compounds like 2-cyclopropyl-5-methylpyrimidin-4-amine. nih.gov Functionalization at the 5-position is also a key step in the synthesis of more complex derivatives. For instance, the synthesis of certain pesticidal thiazole (B1198619) derivatives involves a 2-cyclopropylaminopyrimidin-4-yl core that is further substituted at the 5-position. researchgate.net This linkage at C5 connects the pyrimidine ring to another heterocyclic system, demonstrating a strategy to create more complex and potentially more active molecules. researchgate.net The ability to introduce a variety of functional groups at this position allows for the exploration of a broad chemical space. researchgate.net

The following table provides examples of derivatization at the 5-position of the pyrimidine core.

| Base Compound | Modification at C5 | Resulting Compound | Reference |

| This compound | Methylation | 2-Cyclopropyl-5-methylpyrimidin-4-amine | nih.gov |

| 2-Cyclopropylaminopyrimidine | Connection to a 4-(thiophenyl)thiazole moiety | 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole derivatives | researchgate.net |

Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for elucidating molecular structures. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is used to determine the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For 2-Cyclopropylpyrimidin-4-amine, one would expect to see distinct signals for the protons on the pyrimidine (B1678525) ring, the amine group (-NH₂), and the cyclopropyl (B3062369) group. The cyclopropyl protons would likely appear as complex multiplets in the aliphatic region of the spectrum due to their unique chemical and magnetic environments. The protons on the pyrimidine ring would be found further downfield in the aromatic region. The amine protons often appear as a broad singlet, and their chemical shift can be variable depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal. For this compound, distinct peaks would be expected for the carbons of the pyrimidine ring and the cyclopropyl group. The chemical shifts would indicate the nature of these carbons; for instance, carbons in the aromatic pyrimidine ring would resonate at a significantly different frequency (further downfield) than the sp³-hybridized carbons of the cyclopropyl ring.

Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete structure of a molecule by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is particularly useful for connecting different parts of a molecule and identifying quaternary carbons (carbons with no attached protons).

X-ray Crystallography

X-ray crystallography is an analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.

A crystal structure analysis of this compound would provide definitive information on its molecular geometry, including bond lengths, bond angles, and torsion angles. It would also reveal the supramolecular arrangement, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonds. For instance, the amine group and the nitrogen atoms in the pyrimidine ring are capable of forming hydrogen bonds, which would likely play a significant role in the crystal packing. researchgate.net

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. Polymorph screening is the process of trying to discover these different crystalline forms, often by crystallization from various solvents under different conditions. Characterization of polymorphs typically involves techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify and distinguish between the different crystal forms. No specific studies on the polymorphism of this compound have been reported.

Polymorph Screening and Characterization

FTIR

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial analytical technique for the identification of functional groups within a molecule. The FTIR spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of its constituent parts: the primary amine group (-NH₂), the pyrimidine ring, and the cyclopropyl substituent.

The primary amine group gives rise to several characteristic absorption bands. In the high-frequency region, two distinct bands are typically observed for the N-H stretching vibrations. The asymmetric N-H stretch appears at a higher wavenumber, generally in the range of 3400-3300 cm⁻¹, while the symmetric N-H stretch is found at a lower wavenumber, typically between 3330-3250 cm⁻¹ orgchemboulder.comspectroscopyonline.com. The presence of two bands in this region is a clear indicator of a primary amine orgchemboulder.comspectroscopyonline.comwpmucdn.com.

In addition to the stretching vibrations, the N-H group also exhibits bending vibrations. A scissoring deformation of the -NH₂ group is expected to produce a medium to strong absorption band in the range of 1650-1580 cm⁻¹ orgchemboulder.comlibretexts.orgspcmc.ac.in. Furthermore, a broad out-of-plane N-H wagging vibration can be observed in the 910-665 cm⁻¹ region orgchemboulder.comlibretexts.org. The C-N stretching vibrations for an aromatic amine are typically found in the 1335-1250 cm⁻¹ range orgchemboulder.comlibretexts.org.

The pyrimidine ring, as an aromatic heterocycle, displays a series of characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. The specific positions of these bands are influenced by the substitution pattern on the ring.

The cyclopropyl group also contributes to the FTIR spectrum. The C-H stretching vibrations of the cyclopropyl ring are expected to appear at wavenumbers slightly higher than those for aliphatic CH₂ groups, typically above 3000 cm⁻¹. The ring deformations, often referred to as "ring breathing" modes, are also characteristic, although they can be harder to assign definitively.

The detailed research findings for the characteristic vibrational frequencies of this compound are summarized in the interactive data table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3400-3300 | Asymmetric N-H Stretch | Primary Amine | Medium |

| 3330-3250 | Symmetric N-H Stretch | Primary Amine | Medium |

| > 3000 | C-H Stretch | Pyrimidine Ring & Cyclopropyl Group | Medium to Weak |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| 1600-1400 | C=C and C=N Ring Stretch | Pyrimidine Ring | Medium to Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Medium |

| 910-665 | N-H Wag | Primary Amine | Broad, Medium |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a 2-cyclopropylpyrimidin-4-amine derivative, within the active site of a target protein.

Docking studies on various pyrimidine (B1678525) derivatives have shown that the 2-aminopyrimidine (B69317) scaffold is a privileged structure, particularly for kinase inhibitors. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group are crucial for forming key hydrogen bond interactions with the hinge region of the kinase backbone. This interaction mimics the hydrogen bonding pattern of the adenine (B156593) moiety of ATP, enabling these compounds to act as competitive inhibitors.

For this compound, docking simulations would predict that:

The N1 nitrogen of the pyrimidine ring acts as a hydrogen bond acceptor.

The amino group at the C4 position acts as a hydrogen bond donor.

The cyclopropyl (B3062369) group at the C2 position is directed towards a hydrophobic pocket within the active site. The size and lipophilicity of this pocket are critical determinants of binding affinity. Modifications to this group can significantly impact potency.

Docking studies on related pyrimidine series have revealed that the binding energy is sensitive to the nature of the substituent at the C2 position. While larger, more flexible groups may sometimes form additional favorable interactions, the compact and rigid nature of the cyclopropyl group can be advantageous, offering a good balance of potency and physicochemical properties without incurring a significant entropic penalty upon binding.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residues in Protein | Significance |

|---|---|---|---|

| Pyrimidine Ring Nitrogen (N1) | Hydrogen Bond Acceptor | Backbone NH of Hinge Region (e.g., Cys, Met) | Key anchor for binding to the kinase hinge. |

| 4-Amino Group | Hydrogen Bond Donor | Backbone Carbonyl of Hinge Region (e.g., Glu, Asp) | Provides additional stability and specificity. |

| 2-Cyclopropyl Group | Hydrophobic (Van der Waals) | Aliphatic/Aromatic residues (e.g., Leu, Val, Ile, Phe) | Occupies a hydrophobic pocket, contributing to affinity and selectivity. |

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can be used to assess the stability of the docked pose, analyze conformational changes, and calculate binding free energies with greater accuracy. rsc.orgnih.gov

MD simulations performed on related pyrimidine-based inhibitors have been used to:

Assess Complex Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in its initial docked conformation. For a complex involving a this compound derivative, simulations would be expected to confirm the stability of the key hydrogen bonds to the hinge region. mdpi.com

Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein become more or less flexible upon ligand binding. This can reveal allosteric effects or induced-fit mechanisms.

Refine Binding Poses: MD simulations can reveal alternative, lower-energy binding conformations that were not identified by docking alone.

Calculate Binding Free Energy: Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to estimate the free energy of binding, providing a more quantitative prediction of ligand affinity.

| Parameter | Description | Typical Findings for Stable Complexes |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of atomic positions from a reference structure over time. | Low and stable RMSD values (< 2-3 Å) for the ligand and protein backbone, indicating the complex does not undergo major conformational changes. mdpi.com |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues around their average position. | Low RMSF for residues in the binding site, particularly the hinge region, indicating stable interactions with the ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | High occupancy (>80%) for key hydrogen bonds, confirming their importance for stable binding. |

| Binding Free Energy (e.g., MM/GBSA) | An estimation of the binding affinity that includes enthalpic and entropic contributions. | Negative ΔG values, with favorable contributions from van der Waals and electrostatic interactions, correlating with experimental potency. |

Structure-Activity Relationship (SAR) Principles and Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. researchgate.net By systematically modifying a lead compound, chemists can identify which functional groups are essential for activity and which can be altered to improve properties like potency, selectivity, and pharmacokinetics.

For the 2-aminopyrimidine scaffold, extensive SAR studies have established several key principles:

The 2-Amino Group: In many kinase inhibitor series, this group is often substituted. For example, replacing the hydrogen of the amino group with an aryl or other functional group is a common strategy to extend into other pockets of the active site and improve potency and selectivity.

The 4-Amino Group: This group is often critical for maintaining the essential hydrogen bond with the kinase hinge. Modifications here are generally less tolerated, although substitution can sometimes be used to fine-tune solubility or other properties.

The 5- and 6-Positions: These positions on the pyrimidine ring are common points for substitution to modulate potency, selectivity, and physicochemical properties. Small substituents can enhance van der Waals interactions, while larger groups can be used to target specific sub-pockets.

In the specific context of this compound, SAR would focus on the impact of the cyclopropyl group. The cyclopropyl moiety is often considered a "bioisostere" for larger or more flexible alkyl groups. Its rigid, three-dimensional nature can lock the molecule into a favorable conformation for binding. SAR studies on related series have shown that replacing a cyclopropyl group with an isopropyl or tert-butyl group can lead to changes in activity, highlighting the specific steric and electronic requirements of the target's hydrophobic pocket.

| Position of Modification | Structural Change | General Impact on Activity | Rationale |

|---|---|---|---|

| C2 (e.g., Cyclopropyl group) | Varying size and lipophilicity of the substituent (e.g., methyl, ethyl, isopropyl, cyclopropyl). | Activity is highly sensitive to the size and shape of the substituent, which must fit into a specific hydrophobic pocket. The cyclopropyl group often provides a good balance. | Optimizes hydrophobic interactions and can provide conformational rigidity. |

| N4 (Amino group) | Alkylation or acylation of the amine. | Often leads to a significant decrease in activity if the hydrogen bond donor capability is lost. | The primary amine is typically a crucial hydrogen bond donor for anchoring to the protein. |

| C5 | Introduction of small substituents (e.g., F, Cl, Me). | Can improve potency by making additional contacts or by modulating the electronics of the pyrimidine ring. | Targets small, specific pockets or influences the pKa of the ring nitrogens. |

| C6 | Attachment of larger aryl or heteroaryl groups. | Can dramatically increase potency and selectivity by accessing adjacent binding regions. | Exploits additional binding pockets to create more specific interactions. |

Scaffold Hopping and Analogue Identification

Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores (scaffolds) that are structurally different from a known active compound but retain similar biological activity. nih.govresearchgate.net This is often done to discover novel chemotypes with improved properties, such as better patentability, enhanced selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.

The 2-aminopyrimidine core is a classic scaffold for which numerous "scaffold hops" have been identified. The goal is to find other heterocyclic systems that can present the key pharmacophoric features—typically the hydrogen bond donor and acceptor pattern that interacts with the kinase hinge—in a similar spatial arrangement.

Starting from a this compound core, scaffold hopping approaches could identify analogues based on:

Heterocycle Replacements: Replacing the pyrimidine ring with other bioisosteric heterocycles. nih.gov

Topology-Based Hopping: Identifying completely different molecular shapes that can place the key interacting groups (the cyclopropyl and amino groups) in the same relative orientation.

This strategy has been successfully used to transition from 2-aminopyrimidine leads to compounds with entirely new core structures, demonstrating the versatility of computational tools in exploring novel chemical space. nih.gov

| Original Scaffold | Alternative Scaffold | Rationale for Bioisosterism |

|---|---|---|

| 2-Aminopyrimidine | 7H-Pyrrolo[2,3-d]pyrimidine | Maintains the key pyrimidine hydrogen bonding pattern while offering a different substitution vector for exploring new interactions. |

| 2-Aminopyrimidine | 1H-Pyrazolo[3,4-d]pyrimidine | Presents a similar arrangement of hydrogen bond donors and acceptors to the kinase hinge region. |

| 2-Aminopyrimidine | 2-Aminoimidazole | A smaller five-membered ring that can still mimic the essential hydrogen bonding interactions of the original scaffold. nih.gov |

| 2-Aminopyrimidine | 1,2,4-Triazolo[1,5-a]pyrimidine | Serves as a bioisosteric replacement for the purine (B94841) scaffold, which itself is mimicked by 2-aminopyrimidines. mdpi.com |

Biological Activity and Mechanisms of Action

Cellular Effects:

Induction of Apoptosis:Similarly, no research was found that demonstrates 2-Cyclopropylpyrimidin-4-amine induces apoptosis.

Due to the lack of specific, verifiable, and citable research findings for this compound, it is not possible to generate the requested professional and authoritative article. The creation of content for the specified outline would require fabrication of data, which is contrary to the principles of scientific accuracy.

Medicinal Chemistry Applications and Lead Optimization

2-Cyclopropylpyrimidin-4-amine as a Core Scaffold

To improve the selectivity and potency of inhibitors based on the this compound core, medicinal chemists employ various derivatization strategies. Modifications are typically introduced at different positions of the pyrimidine (B1678525) ring to optimize interactions with the target kinase and minimize off-target effects.

For instance, in the development of Polo-like kinase 4 (PLK4) inhibitors, a series of novel aminopyrimidine derivatives were synthesized. nih.gov By exploring different substituents, researchers identified compounds with significantly enhanced inhibitory activity. One notable example, compound 8h , demonstrated a remarkable PLK4 IC50 value of 0.0067 μM. nih.gov This high potency was achieved by strategically modifying the scaffold to better fit the hydrophobic pocket adjacent to the DFG motif of the kinase. nih.gov

The following table showcases the structure-activity relationship (SAR) of selected derivatives from this study:

| Compound | R Group | PLK4 IC50 (μM) |

| 8a | -H | >10 |

| 8d | 4-fluorophenyl | 0.089 |

| 8h | 3-(trifluoromethoxy)phenyl | 0.0067 |

| Centrinone | (positive control) | 0.003 |

Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

This data illustrates how systematic derivatization of the core scaffold can lead to a substantial increase in potency.

Lead Optimization Strategies

Once a promising lead compound containing the this compound scaffold is identified, further optimization is necessary to enhance its drug-like properties.

Rational drug design plays a crucial role in optimizing leads. This approach involves using knowledge of the target's three-dimensional structure to design analogues with improved binding affinity and selectivity. For example, by analyzing the binding mode of a lead compound within the kinase active site, chemists can introduce modifications that strengthen key interactions or exploit unique features of the target. This strategy was effectively used in the design of pyrimidine and pyridine diamine derivatives as dual binding site inhibitors of cholinesterases. researchgate.net

High-throughput screening (HTS) is a powerful tool for identifying initial lead compounds from large chemical libraries. While not a direct optimization strategy, HTS provides the starting points for rational design and other optimization efforts. Libraries containing diverse compounds with the this compound core can be screened against a specific kinase to identify initial "hits."

Structure-based drug design (SBDD) is a key strategy that relies on the crystal structure of the target protein, often in complex with a ligand. This information provides detailed insights into the binding interactions and guides the design of more potent and selective inhibitors. For instance, the crystal structure of sitagliptin bound to DPP-4 was used to rationally design a rigid analog, leading to a potent inhibitor with an IC50 of 21 nM. nih.gov Similarly, understanding the binding mode of inhibitors within the PLK4 active site, where the aminopyrimidine core forms crucial hydrogen bonds with hinge residues, allowed for the targeted design of more effective compounds. nih.gov

Development of Chemical Probes

Chemical probes are essential tools for studying the biological function of proteins. The this compound scaffold has been utilized to develop such probes. These molecules are designed to be highly potent and selective for a specific target, allowing researchers to investigate its role in cellular pathways. The development of potent and selective inhibitors, such as those targeting PLK4, provides a foundation for creating chemical probes to further explore the biology of this kinase. nih.gov

Preclinical Studies and Therapeutic Potential

Anticancer Activity

Derivatives of the pyrimidine (B1678525) core structure have shown significant promise in oncology research, demonstrating both direct cytotoxicity to cancer cells and inhibition of key pathways involved in tumor proliferation and survival.

A number of studies have demonstrated the ability of pyrimidine derivatives to selectively kill cancer cells. For instance, certain pyrimidine-anchored derivatives have been tested for their cytotoxic effects against various human cancer cell lines. One study reported that among seven synthesized derivatives, a compound featuring a bromophenyl piperazine (B1678402) moiety attached to the pyrimidine ring showed the highest anticancer activity against both human colon colorectal (HCT116) and breast cancer (MCF7) cell lines. nih.gov Another series of pyrimidine-2,4-diamine analogues was found to significantly inhibit the proliferation of colorectal cancer HCT116 cells and non-small cell lung cancer A549 cells. nih.gov The active compound from this series, designated Y18, was shown to induce cell cycle arrest and senescence by causing persistent DNA damage. nih.gov

Furthermore, a derivative incorporating a methylsulfonyl cyclopropyl (B3062369) pyrimidine structure, known as AZ20, potently inhibits the growth of LoVo colorectal adenocarcinoma tumor cells in vitro. acs.org This selective action against cancerous cells is a critical attribute for potential anticancer agents.

Table 1: Cytotoxic Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Cell Line(s) | Observed Effect |

| Pyrimidine with bromophenyl piperazine moiety | HCT116 (Colon), MCF7 (Breast) | Highest anticancer activity among tested derivatives. nih.gov |

| Pyrimidine-2,4-diamine analogue (Y18) | HCT116 (Colon), A549 (Lung) | Significant inhibition of proliferation; induction of cell cycle arrest and senescence. nih.gov |

| Sulfonylmorpholinopyrimidine (AZ20) | LoVo (Colorectal) | Potent inhibition of cell growth. acs.org |

The pyrimidine scaffold is a well-established framework for the design of kinase inhibitors. rsc.org Kinases are crucial enzymes in cell signaling pathways that are often dysregulated in cancer, promoting uncontrolled growth and proliferation.

One significant target is the ATR (Ataxia Telangiectasia and Rad3-related) protein kinase, a key regulator of the DNA damage response. A derivative, 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20), was identified as a potent and selective inhibitor of ATR, with an IC50 of 5 nM. acs.org This inhibition leads to significant tumor growth inhibition in mouse xenograft models. acs.org

Other derivatives have been developed as dual inhibitors. For example, a series of 2,4-pyrimidinediamine derivatives were designed to simultaneously inhibit anaplastic lymphoma kinase (ALK) and histone deacetylases (HDACs). nih.gov ALK is a tyrosine kinase involved in the development of several cancers, including non-small cell lung cancer (NSCLC). nih.gov The lead compound from this series exhibited strong antiproliferative activity against ALK-positive cancer cell lines by inducing apoptosis and cell cycle arrest. nih.gov

The versatility of the pyrimidine scaffold extends to inhibiting other important kinases such as the mammalian target of rapamycin (B549165) (mTOR) and phosphoinositide 3-kinases (PI3Ks), which are central to cell growth and survival pathways. nih.gov

Table 2: Kinase Inhibition by Pyrimidine Derivatives

| Derivative Class | Kinase Target(s) | Significance in Cancer |

| Sulfonylmorpholinopyrimidines (e.g., AZ20) | ATR protein kinase | Inhibits DNA damage response, a key survival mechanism in cancer cells. acs.org |

| 2,4-Pyrimidinediamines | ALK, HDACs | Dual inhibition enhances therapeutic activity against ALK-addicted cancers like NSCLC. nih.gov |

| 4-Aminopyrazolopyrimidines | mTOR, PI3K, FGFR, Src | Targets crucial pathways for cell proliferation, metabolism, and survival. nih.gov |

Anti-inflammatory Properties

Pyrimidine derivatives have been investigated for their potential to combat inflammation. A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for producing inflammatory prostaglandins. mdpi.com Certain pyrimidine derivatives have demonstrated greater selectivity for inhibiting COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.comresearchgate.net

In cellular models of inflammation, these compounds have also shown antioxidant capabilities by reducing levels of reactive oxygen species (ROS). mdpi.com The dual action of COX-2 inhibition and antioxidant effects suggests that these derivatives could be valuable in managing inflammatory conditions.

Antiviral Properties

The pyrimidine scaffold has also been explored for the development of antiviral agents. The replication of many viruses relies on host cell kinases and other proteins. For example, the epidermal growth factor receptor (EGFR), a tyrosine kinase, is involved in the infection processes of viruses like influenza A and hepatitis C. mdpi.com Pyrimidine derivatives, sharing structural similarities with known EGFR inhibitors like gefitinib (B1684475) and erlotinib, have been synthesized and evaluated for their antiviral activity. mdpi.com The rationale is that by inhibiting host kinases that the virus hijacks for its life cycle, these compounds can effectively block viral replication.

Central Nervous System (CNS) Activity

The potential for 2-cyclopropylpyrimidin-4-amine derivatives to act on the central nervous system is an emerging area of interest. A crucial factor for any CNS-active drug is its ability to cross the blood-brain barrier (BBB). In silico studies of some pyrimidine derivatives have predicted their permeability across the BBB. nih.gov While this does not confirm CNS activity, it is a necessary prerequisite and suggests that these compounds could be engineered to target neurological disorders. Further research is required to explore specific CNS-related activities.

Therapeutic Indications for Derivatives

Based on the diverse preclinical activities observed, derivatives of this compound hold potential for several therapeutic applications. Their demonstrated cytotoxicity and kinase inhibitory effects position them as strong candidates for further development as anticancer agents, particularly for solid tumors like colorectal, breast, and lung cancer, as well as hematological malignancies. nih.govacs.orgrsc.orgnih.gov

The selective inhibition of COX-2 by certain derivatives points towards their potential use as novel anti-inflammatory drugs with an improved safety profile for treating chronic inflammatory diseases. mdpi.com Furthermore, the antiviral properties suggest a possible role in combating viral infections, potentially as broad-spectrum agents that target host-cell dependencies. mdpi.com The initial indications of blood-brain barrier permeability open a speculative but promising avenue for developing treatments for central nervous system disorders.

Inflammatory Bowel Disease (IBD)

A thorough review of scientific literature reveals a lack of specific preclinical studies investigating the efficacy or mechanism of action of this compound for the treatment of Inflammatory Bowel Disease.

However, the foundational structure of this compound is relevant to the development of kinase inhibitors, which are a focus in IBD research. Patent documents indicate that this compound is used as a chemical building block for the synthesis of more complex therapeutic agents, such as inhibitors of Bruton's Tyrosine Kinase (Btk), which play a role in B-cell activation and inflammatory processes epo.org. The development of molecules derived from this compound points to the potential of the broader aminopyrimidine class in targeting pathways relevant to autoimmune and inflammatory diseases like IBD epo.org. At present, no direct experimental data on this compound in established animal models of colitis (e.g., DSS- or TNBS-induced colitis) has been published.

Due to the absence of specific research findings, a data table on the preclinical efficacy of this compound in IBD cannot be provided.

Acute Myeloid Leukemia (AML)

Similar to the findings for IBD, there are no dedicated preclinical studies published on the direct anti-leukemic activity of this compound in models of Acute Myeloid Leukemia.

The compound's role is primarily documented as a synthetic intermediate. For instance, patent literature describes the use of this compound in the creation of inhibitors for VPS34, a type of lipid kinase. Such inhibitors are being investigated for their utility in treating proliferative disorders, a category that includes cancers like AML google.com. The patent mentions AML as a potential disease that could be treated by compounds derived from this intermediate, but it does not provide data on this compound itself google.com. The therapeutic strategy would involve targeting signaling pathways essential for the survival and proliferation of cancer cells.

As no direct experimental data on this compound's effect on AML cell lines (e.g., HL-60, MV4-11) or in vivo AML models is available, a data table detailing its preclinical activity cannot be generated.

Analytical and Quantification Methodologies

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is widely used for the identification and quantification of 2-Cyclopropylpyrimidin-4-amine and its related impurities. The high sensitivity and selectivity of LC-MS make it an indispensable tool in the analysis of pyrimidine (B1678525) derivatives. researchgate.netnih.gov

In a typical LC-MS analysis of pyrimidine derivatives, a reversed-phase HPLC system is commonly used for separation. researchgate.net This involves a non-polar stationary phase (such as C8 or C18) and a polar mobile phase. The choice of mobile phase components, such as acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers like ammonium (B1175870) formate (B1220265) or acetate, is optimized to achieve the best separation of the target compound from other components in the sample. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly employed ionization technique for pyrimidine derivatives as it is a soft ionization method that minimizes fragmentation, allowing for the detection of the intact molecular ion. nih.govmassbank.eu The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z), enabling the identification and quantification of this compound. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized, where a specific precursor ion is selected and fragmented to produce characteristic product ions for monitoring. nih.govresearchgate.net

Table 1: Representative LC-MS Parameters for the Analysis of Aminopyrimidine Derivatives

| Parameter | Typical Conditions |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 or C8, with particle sizes ranging from 1.7 to 5 µm |

| Mobile Phase A | Water with 0.1% formic acid or ammonium formate/acetate buffer |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Gradient | Optimized gradient elution from a low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 - 1.0 mL/min |

| Column Temperature | 25 - 40 °C |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

This table presents a generalized set of parameters and may require optimization for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a principal technique for the purification of synthesized this compound and other pyrimidine derivatives. researchgate.netnih.gov The goal of preparative HPLC is to isolate the target compound from unreacted starting materials, byproducts, and other impurities, yielding a high-purity final product.

Reversed-phase HPLC is the most common mode of separation for pyrimidine derivatives. researchgate.net The selection of the stationary phase, typically C18 or C8 silica (B1680970) gel columns, and the mobile phase composition are critical for achieving optimal separation. researchgate.net Mobile phases often consist of mixtures of water with organic solvents like acetonitrile or methanol. researchgate.netsigmaaldrich.com The pH of the aqueous component can be adjusted with acids such as formic acid or trifluoroacetic acid to improve peak shape and resolution.

The purification process is monitored using a UV detector, with the detection wavelength selected based on the UV absorbance maximum of this compound. Fractions are collected as the compound elutes from the column, and the purity of these fractions is subsequently analyzed. The choice between isocratic elution (constant mobile phase composition) and gradient elution (changing mobile phase composition) depends on the complexity of the sample mixture. researchgate.net

Table 2: General HPLC Parameters for the Purification of Pyrimidine Derivatives

| Parameter | Typical Conditions |

| Chromatography System | Preparative HPLC system |

| Column | Reversed-phase C18 or C8, with larger dimensions for higher loading capacity |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | Dependent on column dimensions, typically higher than analytical HPLC |

| Detection | UV-Vis Detector (wavelength set at the absorbance maximum of the compound) |

| Sample Preparation | Dissolved in a suitable solvent, often the mobile phase or a stronger organic solvent |

These parameters are illustrative and should be optimized for the specific purification requirements.

Bioanalytical Methods for Concentration Determination in Biological Samples

Bioanalytical methods are essential for determining the concentration of this compound and its metabolites in biological samples such as plasma, serum, or urine. nih.gov These methods are crucial for pharmacokinetic and metabolic studies. LC-MS/MS is the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and wide dynamic range. researchgate.netnih.gov

The development of a robust bioanalytical method involves several key steps: sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). researchgate.net The choice of method depends on the physicochemical properties of the analyte and the nature of the biological matrix.

The prepared sample is then analyzed by LC-MS/MS. A stable isotope-labeled internal standard is often used to ensure accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. nih.gov The method is validated according to regulatory guidelines to ensure its reliability, with parameters such as linearity, accuracy, precision, recovery, and stability being thoroughly evaluated. nih.gov

Table 3: Representative Validation Parameters for a Bioanalytical LC-MS/MS Method for a Pyrimidine Derivative in Human Plasma

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent, precise, and reproducible |

| Matrix Effect | Investigated to ensure no significant ion suppression or enhancement |

| Stability | Assessed under various conditions (freeze-thaw, short-term, long-term, post-preparative) |

The values in this table are based on typical regulatory guidelines for bioanalytical method validation and may vary.

Future Research Directions

Exploration of Novel Derivatization Strategies

The strategic modification of the 2-cyclopropylpyrimidin-4-amine scaffold is a primary avenue for future research to generate analogues with improved potency, selectivity, and pharmacokinetic profiles. A deconstruction-reconstruction strategy could be employed, where the pyrimidine (B1678525) ring is converted into an intermediate that can then be used to form a variety of other nitrogen-containing heterocycles, thus diversifying the core structure. nih.gov

Key derivatization approaches for future exploration include:

Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and susceptible to SNAr reactions. wikipedia.org This allows for the introduction of a wide range of substituents at positions 4 and potentially 6 (if activated) of the pyrimidine ring. For instance, reacting a chlorinated precursor of this compound with various amines can yield a library of N-substituted analogues. acs.org

Palladium-Catalyzed Cross-Coupling Reactions: Modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, offer a powerful tool for C-C bond formation. nih.gov This would enable the introduction of diverse aryl and heteroaryl groups at specific positions on the pyrimidine ring, expanding the chemical space and allowing for the exploration of new binding interactions with biological targets.

Modification of the Cyclopropyl (B3062369) Group: While the cyclopropyl moiety is often beneficial, targeted modifications could yield further improvements. This could involve the synthesis of analogues with substituted cyclopropyl rings or bioisosteric replacement with other small, strained ring systems to fine-tune conformational rigidity and electronic properties.

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the this compound core would be highly valuable. This approach allows for the rapid diversification of complex molecules at a late step in the synthesis, which is particularly useful for structure-activity relationship (SAR) studies. chinesechemsoc.org

| Derivatization Strategy | Potential Modification Site | Example Reaction Type | Potential Benefit |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Position 4 of the pyrimidine ring | Reaction with various amines | Introduction of diverse side chains to modulate solubility and target binding. |

| Suzuki-Miyaura Coupling | Position 5 of the pyrimidine ring | Reaction with arylboronic acids | Introduction of aryl or heteroaryl groups to explore new binding pockets. |

| Bioisosteric Replacement | Cyclopropyl group | Synthesis with alternative small rings | Fine-tuning of metabolic stability and conformational preferences. |

| Deconstruction-Reconstruction | Pyrimidine core | Ring-opening and re-cyclization | Generation of novel heterocyclic scaffolds. nih.gov |

Advanced Mechanistic Studies

A deeper understanding of the molecular mechanisms underlying the biological activity of this compound and its analogues is crucial for rational drug design. Future research should employ a combination of computational and experimental techniques to elucidate these mechanisms.

Computational approaches are central to modern mechanistic studies. Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound derivatives. samipubco.comjchemrev.comjchemrev.comekb.eg Such studies can provide insights into the molecule's stability, preferred conformations, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are critical for understanding its reactivity.

Molecular docking simulations can predict the binding modes of these compounds within the active sites of target proteins, such as kinases. wisdomlib.org This allows for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. These predictions can then guide the design of new analogues with improved target engagement.

Experimentally, mechanistic studies should focus on the metabolic fate of the cyclopropylamine (B47189) moiety. It is known that cyclopropylamines can undergo cytochrome P450-mediated oxidation, which can lead to the formation of reactive intermediates. hyphadiscovery.comacs.org Investigating the metabolic pathways of this compound is therefore essential to assess its potential for bioactivation and to design analogues with improved metabolic stability.

In-depth Pharmacological Profiling of Analogues

While initial studies may identify a primary biological target for this compound derivatives, a comprehensive pharmacological profile is necessary to fully understand their therapeutic potential and potential off-target effects. Future research should involve extensive in vitro and in vivo testing of newly synthesized analogues.

A key area of focus will be the investigation of these compounds as kinase inhibitors, given that many pyrimidine-based molecules exhibit this activity. nih.govresearchgate.net Analogues should be screened against a broad panel of kinases to determine their selectivity profile. The inhibitory activity is typically quantified by IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The following table presents hypothetical pharmacological data for a series of this compound analogues, illustrating the type of data that would be generated in such studies.

| Compound | Modification | Target Kinase | IC50 (nM) |

|---|---|---|---|

| Analogue 1 | 4-(3-methoxyphenyl)amino | Aurora A | 7.1 |

| Analogue 2 | 4-(3-chlorophenyl)amino | Aurora A | 15.2 |

| Analogue 3 | 4-(4-methylpiperazin-1-yl) | JAK3 | 25.8 |

| Analogue 4 | 5-(pyridin-3-yl) | EGFR | 5.9 |

| Analogue 5 | 5-(thiophen-2-yl) | EGFR | 8.3 |

Beyond kinase inhibition, the diverse biological activities of pyrimidine derivatives suggest that analogues of this compound could have potential applications as antimicrobial, antiviral, or anti-inflammatory agents. jddtonline.infojacsdirectory.comorientjchem.orggsconlinepress.com Therefore, broad screening against a variety of biological targets is warranted. Promising compounds from in vitro assays should then be advanced to in vivo studies to evaluate their efficacy, pharmacokinetics, and tolerability in animal models. nih.govnih.gov

Application of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) into the drug discovery process offers a powerful approach to accelerate the design and optimization of novel this compound analogues. These computational tools can analyze vast datasets to identify complex relationships between chemical structure and biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established ML technique that can be used to build predictive models for the biological activity of pyrimidine derivatives. nih.govnih.govbenthamdirect.comtandfonline.com By training a QSAR model on a dataset of known this compound analogues and their corresponding activities, it is possible to predict the activity of virtual compounds and prioritize the synthesis of those with the highest predicted potency.

More advanced AI techniques, such as deep generative models and neural networks, can be employed for de novo drug design. scientific.netnih.gov These models can learn the underlying patterns in a given set of molecules and then generate novel chemical structures that are predicted to be active against a specific target. This approach can help to explore a much larger chemical space than is possible with traditional methods and can lead to the discovery of compounds with novel scaffolds and improved properties.

Investigation of Supramolecular Interactions

The study of the supramolecular chemistry of this compound and its derivatives can provide valuable insights into their solid-state properties and their interactions with biological macromolecules. The pyrimidine ring, with its nitrogen atoms, is capable of forming strong hydrogen bonds, which play a crucial role in molecular recognition. nih.govacs.org

Future research should focus on obtaining single-crystal X-ray diffraction data for key analogues. This will allow for the detailed characterization of their three-dimensional structures and the analysis of their intermolecular interactions in the solid state. Understanding the preferred hydrogen bonding patterns and the potential for π-π stacking interactions can inform the design of compounds with improved solubility and crystal packing properties. acs.org

Furthermore, the study of how these compounds interact with water molecules is important for understanding their solvation properties and their behavior in a biological environment. acs.org Computational methods, in conjunction with experimental techniques like NMR spectroscopy, can be used to investigate the dynamics of these interactions in solution. nih.gov

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylpyrimidin-4-amine, and what factors influence the choice of method?

Answer: The primary synthetic routes include:

- Coupling reactions between pyrimidine derivatives and amines.

- Nucleophilic substitution of chloroalkylpyrimidines with ammonia .

Q. Methodological considerations :

- Reactivity of cyclopropane : The strained cyclopropane ring may require mild reaction conditions to prevent ring-opening.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Purification challenges : Low solubility in water necessitates chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions and cyclopropane integrity. The amine proton ( ~5.5 ppm) and pyrimidine protons ( ~8.0 ppm) are diagnostic .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond angles and torsional strain in the cyclopropane ring. Note: Crystallization may require slow evaporation from DMSO due to limited solubility .

Q. What standard biological assays are recommended for evaluating the antifungal potential of this compound derivatives?

Answer:

- Broth microdilution assays (CLSI M38 guidelines): Determine minimum inhibitory concentrations (MICs) against Candida spp. and Aspergillus spp.

- Agar diffusion tests : Compare inhibition zones with control fungicides (e.g., fluconazole).

- Time-kill kinetics : Assess fungicidal vs. fungistatic activity at 24–48 hours .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound while minimizing cyclopropane ring strain effects?

Answer:

- Temperature control : Maintain <60°C to prevent cyclopropane ring distortion.

- Catalyst screening : Pd-based catalysts (e.g., Pd(PPh)) enhance coupling efficiency in inert atmospheres.

- Protecting groups : Use Boc-protected amines to reduce side reactions during substitution .

- Computational modeling : DFT calculations predict transition states to optimize reaction pathways .

Q. What strategies are effective for resolving contradictory results in biological activity studies of this compound derivatives across different fungal strains?

Answer:

- Strain-specific profiling : Compare genomic data (e.g., CYP51 mutations) to identify resistance mechanisms.

- Solubility adjustments : Use DMSO-PBS mixtures to ensure consistent bioavailability in hydrophobic derivatives.

- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish assay variability from true biological differences .

Q. What computational approaches are suitable for modeling the interaction between this compound and potential enzyme targets in anticancer research?

Answer:

- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, BRAF) using PyMOL for visualization.

- MD simulations (GROMACS) : Analyze binding stability over 100 ns trajectories, focusing on cyclopropane-induced conformational changes.

- QSAR modeling : Correlate substituent electronegativity (Hammett constants) with IC values to guide derivative design .

Safety and Best Practices

Q. What safety precautions are critical when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves and fume hoods are mandatory (H315/H319 hazards).

- Spill management : Neutralize with activated charcoal; avoid aqueous rinses due to low solubility.

- Storage : Keep in amber vials at 4°C under nitrogen to prevent amine oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.